![molecular formula C18H17ClN2O2 B5189112 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5189112.png)
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide, also known as BCI-838, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. BCI-838 is a member of the benzoxazole family, which has been shown to have various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival. In addition, this compound has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell signaling and survival. By inhibiting these pathways, this compound may induce apoptosis in cancer cells and reduce inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In addition, this compound has been shown to reduce the production of inflammatory cytokines in cells, which may contribute to its anti-inflammatory effects. This compound has also been shown to inhibit the growth of bacterial and fungal pathogens, which may be due to its disruption of cell signaling pathways.
実験室実験の利点と制限
One advantage of using N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide in lab experiments is its high yield and purity, which makes it easy to work with. In addition, this compound has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents for certain experiments.
将来の方向性
There are several future directions for research on N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of this compound for these diseases. In addition, more research is needed to understand the mechanism of action of this compound, which may lead to the development of more potent and selective compounds. Finally, future studies may focus on the development of novel formulations of this compound that improve its solubility and bioavailability.
合成法
The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide involves the reaction of 3-chloroaniline, salicylic acid, and valeroyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity. The synthesis of this compound has been reported in various scientific journals, including the Journal of Medicinal Chemistry and Organic Letters.
科学的研究の応用
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, this compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been tested for its antimicrobial activity, and has been shown to have activity against a range of bacterial and fungal pathogens.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-3-7-17(22)20-14-8-9-16-15(11-14)21-18(23-16)12-5-4-6-13(19)10-12/h4-6,8-11H,2-3,7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFSFEGWOHNVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,4-dichlorophenoxy)-N-[2-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)ethyl]acetamide](/img/structure/B5189042.png)
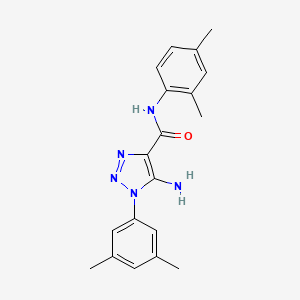
![2-imino-5-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5189060.png)
![1-fluoro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5189068.png)
![1-phenyl-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5189076.png)
![methyl 4-(2-bromo-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5189083.png)
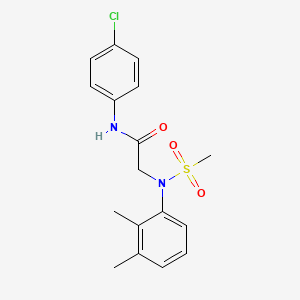
![4-[2-chloro-5-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5189086.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxy-5-nitrobenzyl)acetamide](/img/structure/B5189094.png)
![3-methyl-1-[(1-methylcyclohexyl)carbonyl]indoline](/img/structure/B5189101.png)
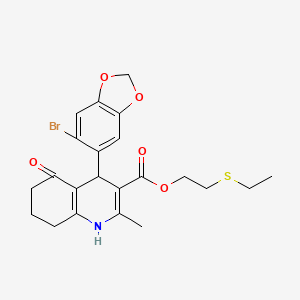
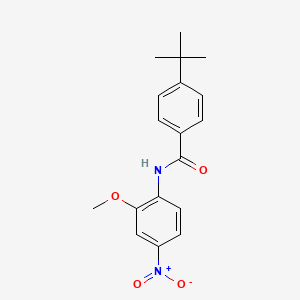
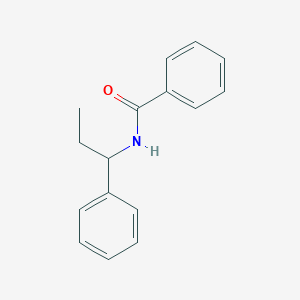
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5189129.png)
